(Dimethylaminomethyl)ferrocene
Overview
Description
Synthesis Analysis
(Dimethylaminomethyl)ferrocene has been synthesized through various methods, highlighting its synthetic accessibility and versatility. One approach involves the palladium-catalyzed dehydrogenative annulation of N,N-dimethylaminomethyl ferrocene, utilizing the redox activity of ferrocene without the need for an additional oxidant, leading to arylated naphthalenes functionalized by ferrocene (Zhang et al., 2012). Another method includes lithiation followed by reaction with Eschenmoser's salt, offering an alternative synthetic route with good yield (Štěpnička et al., 2012).
Scientific Research Applications
Synthesis of Highly Substituted Naphthalenes : (Dimethylaminomethyl)ferrocene was used as a terminal oxidant in a palladium-catalyzed dehydrogenative annulation process, creating arylated naphthalenes functionalized by ferrocene (Hao Zhang et al., 2012).
Optical Resolution in Cyclo-Palladated Compounds : Optical resolution of cyclo-palladated (dimethylaminomethyl)ferrocene was achieved via (S)-proline derivatives, leading to the preparation of optically active derivatives (T. Komatsu et al., 1981).
Structural Studies : An X-ray structural study of 2-silver(dimethylaminomethyl)ferrocene provided insights into its properties and the potential for thermal decomposition into various coupling products (A. Nesmeyanov et al., 1978).
Formation of Donor-Acceptor Complexes : (Dimethylaminomethyl)ferrocene reacted with Mo(CO)6 and W(CO)6, forming donor-acceptor complexes, characterized by various spectroscopic methods (I. Pavlík et al., 2000).
Preparation of Chiral Ferrocenylphosphines : Chiral ferrocenylphosphines, important for asymmetric reactions, were prepared using (dimethylaminomethyl)ferrocene as a key component (Tamio Hayashi et al., 1980).
Synthesis of Symmetrically Disubstituted Ferrocenes : (Dimethylaminomethyl)ferrocene was utilized in the synthesis of symmetrically disubstituted ferrocenes, demonstrating its versatility in ferrocene chemistry (P. Pauson et al., 1966).
Reactions with Metal Salts : This compound reacts with various metal salts in alcohol and methylene chloride, forming different types of salts and adducts, highlighting its reactivity and potential in coordination chemistry (P. Singh et al., 1975).
Synthesis of 2-Substituted Ferrocenylphosphines : Lithiated (dimethylaminomethyl)ferrocene reacted with chlorodiphenylphosphine, leading to a variety of disubstituted and trisubstituted ferrocenes (G. Marr et al., 1969).
Ferrocenylmethylation Applications : Demonstrated the use of (dimethylaminomethyl)ferrocene in synthesizing various ferrocenylmethyl compounds, highlighting its role in organometallic synthesis (A. Nesmeyanov et al., 1962).
Synthesis of Ferrocene Derivatives with Main-Group Elements : The starting compound facilitated lithiation and introduced lithium into cyclopentadienyl rings, leading to the synthesis of various ferrocene derivatives (H. Du et al., 2007).
Safety And Hazards
Future Directions
The future directions of (Dimethylaminomethyl)ferrocene research are likely to involve further exploration of its bio-organometallic properties. It has been found that introducing ferrocene into any molecule gives it specific properties, which has led to its use in a wide range of applications, from the development of new drugs to the creation of new materials . The development of new synthesis methods and the exploration of new applications for this compound are likely to be areas of future research .
properties
IUPAC Name |
cyclopenta-1,3-diene;1-cyclopenta-1,3-dien-1-yl-N,N-dimethylmethanamine;iron(2+) | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N.C5H5.Fe/c1-9(2)7-8-5-3-4-6-8;1-2-4-5-3-1;/h3-6H,7H2,1-2H3;1-5H;/q2*-1;+2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISDNRMKSXGICTM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC=C[CH-]1.[CH-]1C=CC=C1.[Fe+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FeN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
((Dimethylamino)methyl)ferrocene | |
CAS RN |
1271-86-9 | |
Record name | N,N-Dimethylaminomethylferrocene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1271-86-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dimethylaminomethylferrocene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001271869 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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